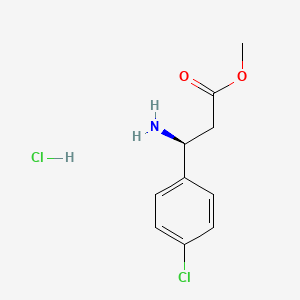

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Description

Properties

CAS No. |

1217775-76-2 |

|---|---|

Molecular Formula |

C10H13Cl2NO2 |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

CKHLTQXMMBPPQU-SBSPUUFOSA-N |

SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

Synonyms |

(S)-Methyl 3-aMino-3-(4-chlorophenyl)propanoate HCl |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed Enantioselective Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated esters using chiral nickel catalysts offers a direct route to enantiomerically enriched β-amino esters. In a seminal study, Shevlin et al. demonstrated that a trimeric nickel complex ligated by Me–DuPhos (1,2-bis(2,5-dimethylphospholano)benzene) catalyzes the hydrogenation of methyl (E)-3-(4-chlorophenyl)acrylate to yield (S)-methyl 3-amino-3-(4-chlorophenyl)propanoate with exceptional enantioselectivity (up to 98% ee). The reaction proceeds under 50–100 bar H₂ pressure in tetrahydrofuran at 60°C, achieving full conversion within 12 hours.

Mechanistic Insights

Deuterium labeling studies revealed that hydrogen activation by the nickel trimer [(Me–DuPhos)₃Ni₃(OAc)₅I] is turnover-limiting, followed by rapid hydride transfer to the β-carbon of the α,β-unsaturated ester. The stereochemical outcome arises from the chiral environment of the phosphine ligand, which dictates the pro-R or pro-S face selectivity during hydride addition.

Table 1: Optimization of Nickel-Catalyzed Hydrogenation

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 2 mol% Ni | 95 | 98 |

| H₂ Pressure | 50 bar | 92 | 97 |

| Solvent | THF | 95 | 98 |

| Temperature | 60°C | 95 | 98 |

Chiral Pool Synthesis via Peptide Coupling

Dipeptide Intermediate Strategy

A patent by US6448228B1 discloses an alternative route involving peptide coupling between N-protected L-valine and racemic methyl 3-amino-3-(4-chlorophenyl)propanoate, followed by resolution and hydrochloride formation. The process begins with the condensation of N-isopropoxycarbonyl-S-valine with methyl 3-amino-3-(4-chlorophenyl)propanoate using isobutyl chloroformate as the activating agent in dichloromethane at −40°C.

Reaction Scheme

Key Advantages

-

Utilizes commercially available L-valine as a chiral auxiliary.

-

Avoids high-pressure hydrogenation equipment.

Hydrochloride Salt Formation

Protonation of the Free Amine

The final step in both synthetic routes involves treating the free amine with hydrochloric acid to form the hydrochloride salt. In a typical procedure, the (S)-enantiomer is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution at 0°C until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt as a white crystalline solid.

Analytical Data

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of primary or secondary amines.

Hydrolysis: Formation of 3-amino-3-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituents, ester groups, stereochemistry, and physicochemical properties. Key analogs include:

Structural Isomers and Positional Analogs

Halogen-Substituted Analogs

Hydroxy- and Ether-Functionalized Analogs

Key Research Findings

Ester Group Impact : Methyl esters (e.g., target compound) hydrolyze faster than ethyl analogs under acidic/basic conditions, influencing drug bioavailability .

Halogen Effects : Chlorine’s lipophilicity enhances membrane permeability compared to fluorine, but fluorine reduces molecular weight and improves metabolic stability .

Stereochemistry : The (S)-configuration in the target compound is critical for chiral recognition in enzyme-binding pockets, as seen in antiviral analogs .

Biological Activity

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, with CAS number 1217775-76-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12 g/mol

- LogP : 3.40520 (indicating moderate lipophilicity, which may enhance bioavailability) .

Research indicates that (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride exhibits notable pharmacological properties, particularly as an anticancer agent. The compound's structure allows it to interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis.

Interaction with Biological Targets

- Binding Affinity : Studies utilizing molecular docking techniques have demonstrated that this compound binds effectively to specific proteins involved in cancer progression .

- In Vitro Assays : In vitro studies have shown that (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride exhibits antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Activity Type | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT-116 | 11.0 | |

| Antiproliferative | HeLa | 0.69 | |

| Binding Affinity | Bcl-2 Protein | - |

Case Studies and Research Findings

- Anticancer Activity : A study involving the synthesis of derivatives of methyl 3-amino-3-(4-chlorophenyl)propanoate revealed that certain modifications led to enhanced antiproliferative activity against cancer cells . The derivatives were assessed for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer cell growth regulation.

- Comparative Analysis : In a comparative study of similar compounds, (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride was found to possess unique structural features that enhance its biological activity compared to other analogs lacking the chlorophenyl group . This suggests that the presence of the chlorine atom plays a crucial role in its mechanism of action.

Safety and Toxicology

The compound has been classified as harmful if swallowed or if it comes into contact with skin, indicating the necessity for careful handling during research and potential therapeutic applications . Further toxicological assessments are required to establish safe exposure limits and therapeutic indices.

Q & A

Q. Key Considerations :

- Monitor enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak IC or AD-H .

- Optimize reaction conditions (temperature, solvent) to minimize racemization during amino group protection/deprotection.

Advanced: How can researchers resolve discrepancies in crystallographic data when determining the absolute configuration of this compound?

Answer:

Discrepancies in crystallographic data often arise from twinning, poor diffraction quality, or ambiguous Flack parameters. To address this:

Refinement Tools : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to model twinning .

Complementary Techniques :

- Solid-State CD Spectroscopy : Compare experimental spectra with DFT-simulated spectra to confirm configuration.

- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to enhance anomalous scattering effects .

Validation : Cross-check with synthetic stereochemistry (e.g., starting material configuration) and NMR-based Mosher ester analysis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm) .

- 2D Experiments (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.06 for C₁₀H₁₂ClNO₂·HCl) .

X-ray Diffraction : Resolve absolute configuration using single-crystal data (see SHELX protocols) .

Q. Physical Properties :

Advanced: What experimental strategies mitigate stability issues during pharmacological assays (e.g., hydrolysis of the methyl ester)?

Answer:

The methyl ester group is prone to hydrolysis under basic or aqueous conditions. Mitigation strategies include:

pH Control : Conduct assays in buffered solutions (pH 4–6) to slow hydrolysis .

Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent moisture-induced degradation .

Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. Degradation Pathways :

- Primary Pathway : Ester hydrolysis to 3-amino-3-(4-chlorophenyl)propanoic acid.

- Secondary Pathway : Oxidative deamination under light exposure (use amber vials for storage) .

Advanced: How can contradictory bioactivity data between enantiomers be systematically evaluated?

Answer:

Contradictions often arise from differences in target binding affinity or metabolic stability. To investigate:

Enantiomer-Specific Assays :

- Kinase/Enzyme Inhibition : Compare IC₅₀ values of (S)- and (R)-forms using purified enzymes (e.g., acetylcholinesterase) .

- Molecular Docking : Perform in silico docking (AutoDock Vina) to assess binding mode differences .

Metabolic Profiling : Use liver microsomes to evaluate enantiomer-specific clearance rates .

Pharmacokinetics : Conduct in vivo studies in rodent models, measuring plasma half-life and tissue distribution .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.